MEK Inhibitor I -

MEK Inhibitor I

Catalog Number: EVT-1577950
CAS Number:
Molecular Formula: C21H18N4OS
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MEK Inhibitor I, also known as JTP-74057, is a novel compound that selectively inhibits the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK) pathway, which plays a crucial role in cell proliferation and survival. This compound has been identified as a promising therapeutic agent in cancer treatment, particularly for tumors with aberrant MEK signaling. The inhibition of MEK can lead to the suppression of downstream ERK signaling, which is often hyperactivated in various cancers.

Source and Classification

MEK Inhibitor I originates from a series of synthetic compounds designed to target the MEK1 and MEK2 proteins. It belongs to a class of compounds known as allosteric inhibitors, which bind to sites other than the active site on the target protein, resulting in a conformational change that inhibits its activity. This classification is significant as it distinguishes these inhibitors from ATP-competitive inhibitors, which directly compete with ATP for binding at the active site.

Synthesis Analysis

The synthesis of MEK Inhibitor I involves several key steps that ensure the production of a highly potent and selective inhibitor. A detailed method includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions include halogenation, amination, and fluorination to introduce functional groups that enhance the binding affinity to MEK proteins.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

For instance, one synthesis route involves the introduction of a bromo-fluoro phenyl group into the molecular structure, followed by subsequent reactions to achieve the desired pharmacophore.

Molecular Structure Analysis

The molecular structure of MEK Inhibitor I can be described by its specific arrangement of atoms and functional groups:

  • Chemical Formula: C₁₄H₁₂BrF₂N
  • Molecular Weight: Approximately 300 g/mol
  • Structural Features: The compound contains a bromo-substituted aromatic ring and a fluorinated amine group, which are critical for its interaction with MEK proteins.

Structural Data

The three-dimensional conformation of MEK Inhibitor I has been elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy (NMR). These studies reveal how the compound fits into the binding site of MEK1/2, providing insights into its mechanism of action.

Chemical Reactions Analysis

MEK Inhibitor I undergoes various chemical reactions that are essential for its function:

  1. Binding Reaction: The primary reaction involves the binding of the inhibitor to the inactive form of MEK (unphosphorylated MEK), stabilizing it and preventing its activation.
  2. Dissociation: The inhibitor exhibits slow dissociation kinetics from MEK, which contributes to its prolonged efficacy in inhibiting ERK signaling pathways.
  3. Metabolic Stability: Studies indicate that MEK Inhibitor I maintains stability in biological systems, with minimal metabolic degradation compared to other inhibitors.
Mechanism of Action

The mechanism by which MEK Inhibitor I exerts its effects involves several steps:

  1. Binding to Unphosphorylated MEK: The inhibitor binds preferentially to unphosphorylated forms of MEK1/2, preventing their activation by upstream kinases such as Raf.
  2. Inhibition of Phosphorylation: By blocking the activation of MEK, downstream signaling through ERK is also inhibited, leading to reduced cell proliferation and survival signals.
  3. Impact on Tumor Growth: This inhibition can result in decreased tumor growth and increased apoptosis in cancer cells that rely on the MAP kinase pathway for survival.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Chemically stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate the ionization state at physiological pH, affecting its solubility and bioavailability.

Relevant Data

Quantitative structure-activity relationship (QSAR) studies have provided insights into how structural modifications affect potency and selectivity for MEK inhibition.

Applications

MEK Inhibitor I has significant applications in cancer research and therapy:

  • Cancer Treatment: It is being evaluated in clinical trials for various cancers characterized by mutations in the MAP kinase pathway, particularly those with BRAF or KRAS mutations.
  • Research Tool: Used extensively in preclinical studies to elucidate the role of MEK signaling in tumor biology.
  • Combination Therapies: Investigated as part of combination therapies with other targeted agents or chemotherapeutics to enhance treatment efficacy.

Properties

Product Name

MEK Inhibitor I

IUPAC Name

(Z)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C21H18N4OS/c22-13-17(21(24)27-19-7-2-1-6-18(19)23)15-4-3-5-16(12-15)20(26)14-8-10-25-11-9-14/h1-12,20,26H,23-24H2/b21-17+

InChI Key

NHBMKTBZZSJUGA-HEHNFIMWSA-N

Synonyms

MEK inhibitor I
MEKi-1 compound

Canonical SMILES

C1=CC=C(C(=C1)N)SC(=C(C#N)C2=CC=CC(=C2)C(C3=CC=NC=C3)O)N

Isomeric SMILES

C1=CC=C(C(=C1)N)S/C(=C(\C#N)/C2=CC=CC(=C2)C(C3=CC=NC=C3)O)/N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.